Metildigoxin, similar to other cardiac glycosides, primarily exerts its effects by inhibiting the sodium-potassium ATPase pump located in the cell membrane of cardiac myocytes []. This inhibition leads to an increase in intracellular sodium levels. The elevated sodium, in turn, influences the sodium-calcium exchanger, leading to an increase in intracellular calcium concentration. This rise in intracellular calcium enhances the contractility of the heart muscle [].
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2